环戊烷阿苯达唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

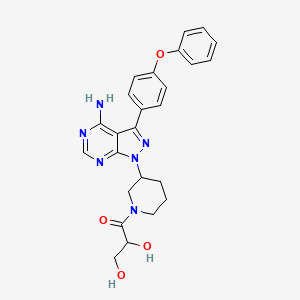

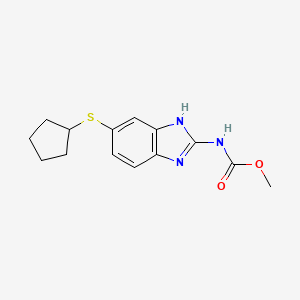

Cyclopentylalbendazole is a compound with the empirical formula C14H17N3O2S and a molecular weight of 291.37 .

Synthesis Analysis

Cyclopentylalbendazole sulfoxide is an analytical standard with the empirical formula C14H17N3O3S and a molecular weight of 307.37 . The synthesis of similar compounds involves a mixture of appropriate 2-chloro-N-substituted arylacetamide, 2-mercaptobenzimidazole, and triethylamine refluxed for 2 to 3 hours in ethanol .Physical And Chemical Properties Analysis

Cyclopentylalbendazole has a molecular weight of 291.37 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds. Its exact mass and monoisotopic mass are 291.10414797 g/mol .科学研究应用

驱虫应用

阿苯达唑是一种广谱驱虫药,这意味着它可用于治疗各种寄生虫感染。 它对人和动物的蠕虫寄生虫具有强烈的杀虫作用 {svg_1}. 世界卫生组织建议将阿苯达唑作为首选的驱虫药物 {svg_2}.

抗癌应用

阿苯达唑对肝细胞癌和结直肠癌细胞显示出显着的活性 {svg_3}. 它作为一种微管解聚剂,破坏癌细胞中微管的结构,从而抑制其生长和增殖 {svg_4}.

溶解度增强

阿苯达唑的水溶性很差,这使得它的临床应用具有挑战性 {svg_5}. 然而,研究人员发现,与甲基-β-环糊精络合可以使阿苯达唑的水溶性提高150,000倍 {svg_6}. 这显著改善了它的药代动力学特性,使其更适用于临床使用 {svg_7}.

药代动力学改善

阿苯达唑与甲基-β-环糊精络合不仅提高了它的溶解度,而且增强了它的药代动力学特性 {svg_8}. 例如,活性代谢产物亚砜的最大浓度(Cmax)和达到该浓度的时间(Tmax)均显著提高 {svg_9}.

抗肿瘤药物制剂

阿苯达唑与甲基-β-环糊精络合后,其溶解度和药代动力学得到改善,使其成为一种很有希望的新型口服治疗抗蠕虫药和抗肿瘤药物制剂 {svg_10}.

与纳米海绵的包合物形成

以不同交联比和不同药物负载比制备的纳米海绵已被用于增强阿苯达唑的溶解度和溶解速率 {svg_11}. 药物以分子形式存在于纳米通道中以及非晶化是溶解度增加的原因 {svg_12}.

安全和危害

作用机制

Target of Action

Cyclopentylalbendazole, like its parent compound Albendazole, is a benzimidazole anthelmintic . It primarily targets cytoplasmic microtubules in the cells of parasitic worms . These microtubules play a crucial role in vital processes such as cell division and intracellular transport .

Mode of Action

Cyclopentylalbendazole exerts its anthelmintic effect by inhibiting the polymerization of tubulin into microtubules . This inhibition leads to the loss of cytoplasmic microtubules within the cells of the worm . The compound causes degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization .

Biochemical Pathways

It is known that the disruption of microtubule formation affects theglucose uptake of the parasites, leading to their immobilization and death

Pharmacokinetics

Albendazole, its parent compound, is known to have poor and highly variable bioavailability . The drug’s pharmacologically active metabolite, albendazole sulfoxide, is characterized by substantial inter-individual pharmacokinetic variation . Factors such as age, existing parasitic infection, and consumption of a fatty meal prior to treatment have been associated with this variation .

Result of Action

The result of Cyclopentylalbendazole’s action is the elimination of parasitic worms from the host organism. By disrupting the worms’ cellular structures and energy production, the compound effectively immobilizes and kills the parasites .

Action Environment

The efficacy and stability of Cyclopentylalbendazole can be influenced by various environmental factors. For instance, the presence of a fatty meal prior to treatment can increase the systemic availability of the drug . Additionally, the presence of parasitic infection, particularly echinococcosis, can alter the pharmacokinetic parameters of the drug

属性

IUPAC Name |

methyl N-(6-cyclopentylsulfanyl-1H-benzimidazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-19-14(18)17-13-15-11-7-6-10(8-12(11)16-13)20-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWVEUDQOPUZNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。